molecular formula C14H17NO6 B1205249 Prunasin

Prunasin

Cat. No.: B1205249
M. Wt: 295.29 g/mol
InChI Key: ZKSZEJFBGODIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunasin is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus, such as Prunus japonica and Prunus maximowicziiThis compound is a glucoside of ®-mandelonitrile and serves as a biosynthetic precursor to amygdalin, the compound responsible for the bitter taste of almonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prunasin can be synthesized through biocatalytic methods using engineered Escherichia coli expressing uridine diphosphate glucosyltransferase (UGT85A47) from Japanese apricot. This method involves the conversion of racemic mandelonitrile and glucose into this compound using UDP-glucose as a substrate .

Industrial Production Methods: Industrial production of this compound is achieved through microbial fermentation. The process involves the co-expression of genes encoding UDP-glucose biosynthetic enzymes in Escherichia coli, which significantly improves this compound production efficiency .

Chemical Reactions Analysis

Types of Reactions: Prunasin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the formation of benzaldehyde and hydrogen cyanide .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Prunasin exerts its effects through the release of hydrogen cyanide upon hydrolysis. This process involves the action of β-glucosidase, which breaks down this compound into benzaldehyde and hydrogen cyanide. The hydrogen cyanide inhibits cytochrome c-oxidase in the cellular respiration system, leading to its toxic effects .

Properties

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSZEJFBGODIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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